4-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
4-(4-{[2-(3,5-Dimethylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid is a complex organic compound with the molecular formula C17H20N3O4. It is characterized by the presence of a pyrazole ring, a butanoic acid moiety, and a dimethylphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[2-(3,5-Dimethylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-{[2-(3,5-Dimethylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
4-(4-{[2-(3,5-Dimethylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-{[2-(3,5-Dimethylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
- 5-Amino-pyrazoles
- (4-Methylphenoxy)(phenyl)acetic acid
Uniqueness
4-(4-{[2-(3,5-Dimethylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions .
Properties
Molecular Formula |
C17H21N3O4 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-[4-[[2-(3,5-dimethylphenoxy)acetyl]amino]pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C17H21N3O4/c1-12-6-13(2)8-15(7-12)24-11-16(21)19-14-9-18-20(10-14)5-3-4-17(22)23/h6-10H,3-5,11H2,1-2H3,(H,19,21)(H,22,23) |
InChI Key |
IYOMNPFLXZJCPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CN(N=C2)CCCC(=O)O)C |
solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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